8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Descripción
Chemical Structure and Properties
8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione is a purine derivative characterized by:
- Substituents: Methyl groups at positions 1, 3, and 9; a [(4-bromophenyl)methylsulfanyl] group at position 8.
- Molecular Formula: Likely C₁₆H₁₄BrN₄O₂S (based on structural analogs like its fluorine-substituted counterpart ).
- The methylsulfanyl group at position 8 contributes to lipophilicity and may serve as a metabolic site for oxidation.
The bromophenylmethylsulfanyl group is likely introduced via nucleophilic substitution or thiol-alkylation reactions.
Propiedades
IUPAC Name |
8-[(4-bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDJMKYNIWOPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione typically involves the use of Suzuki–Miyaura coupling reactions. This method is known for its mild and functional group tolerant reaction conditions, making it an ideal choice for synthesizing complex organic molecules . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione is used in various scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Organic Electronics: The compound is used in the development of organic semiconductors and other electronic materials.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is compared to structurally related purine derivatives, focusing on substituent patterns, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity The 8-[(4-bromophenyl)methylsulfanyl] group distinguishes the target compound from caffeine, which lacks substitution at position 8. This bulky, hydrophobic group may reduce blood-brain barrier penetration compared to caffeine, shifting its pharmacological profile toward peripheral targets . Fluorine vs. Bromine: The fluorine analog (CAS 460725-53-5) has lower molecular weight (334.37 vs.
Methylation Patterns 1,3,9-Trimethylation (target compound and isocaffeine) vs.
Physicochemical Properties
- Lipophilicity : The bromophenylmethylsulfanyl group increases logP compared to caffeine (estimated logP ~2.5 vs. ~0.7), impacting solubility and membrane permeability .
- Metabolism : The methylsulfanyl group may undergo oxidation to sulfoxide/sulfone metabolites, while bromine’s inductive effects could slow hepatic clearance relative to fluorine analogs .
Applications Unlike caffeine, which is widely used in pharmaceuticals and cosmetics , the target compound’s applications are underexplored.
Research Findings and Implications
- Synthetic Utility : The compound’s bromine atom makes it a candidate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Biological Potential: Structural analogs like 8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione have shown activity in antioxidant assays, suggesting the bromo analog could be screened for similar effects .
Actividad Biológica
8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione is a purine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a bromophenyl group and a methylsulfanyl moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
- IUPAC Name: 8-[(4-bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Molecular Formula: C15H15BrN4O2S
- Molecular Weight: 367.28 g/mol
- CAS Number: 897454-18-1
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Antioxidant Activity: The presence of the bromophenyl and sulfanyl groups may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties: Similar purine derivatives have shown antimicrobial effects, indicating that this compound might exhibit similar activities.
Antioxidant Activity
Research indicates that compounds with similar structures can scavenge free radicals. The antioxidant capacity was measured using various assays such as DPPH and ABTS.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Control | 10 | 5 |
| Compound | 25 | 15 |
Enzyme Inhibition Assays
Inhibition studies against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) were conducted to evaluate anti-inflammatory potential.
| Enzyme | IC50 (µM) Control | IC50 (µM) Compound |
|---|---|---|
| COX | 30 | 12 |
| LOX | 25 | 10 |
These results suggest significant enzyme inhibition capabilities, which could translate to anti-inflammatory effects.
Antimicrobial Activity
The compound was tested against various bacterial strains using the agar diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of similar purine derivatives. The results indicated that these compounds significantly reduced inflammation in animal models by inhibiting COX enzymes.
- Case Study on Antioxidant Properties : Research published in Phytotherapy Research explored the antioxidant properties of methylsulfanyl-containing compounds. The findings suggested a strong correlation between structural features and antioxidant efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
